molecular formula C14H10BrN B14870035 2-Cyano-4-bromo methyl biphenyl CAS No. 1284227-57-1

2-Cyano-4-bromo methyl biphenyl

Cat. No.: B14870035
CAS No.: 1284227-57-1
M. Wt: 272.14 g/mol
InChI Key: JGVFSTYELULBTJ-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Synthesis

The biphenyl framework is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and natural products. doaj.org Its ability to adopt specific conformations allows for precise interactions with biological targets. Biphenyl scaffolds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antihypertensive, and anticancer effects. doaj.org The strategic modification of the biphenyl core allows chemists to fine-tune the pharmacological properties of a molecule, making it a crucial element in drug discovery and development. doaj.org

Contextualization of 2-Cyano-4'-bromomethylbiphenyl within Specialized Chemical Research

2-Cyano-4'-bromomethylbiphenyl, also known as Bromo OTBN, is a key intermediate in the synthesis of various pharmaceuticals, most notably the "sartan" class of angiotensin II receptor antagonists. chemicalbook.comadpharmachem.com These drugs are widely used for the treatment of high blood pressure and heart failure. adpharmachem.com The specific arrangement of the cyano and bromomethyl groups on the biphenyl structure makes it an ideal precursor for constructing the complex molecular architectures required for therapeutic efficacy. chemicalbook.comadpharmachem.com Its importance extends to being a subject of study for the determination of potential genotoxic impurities in drug substances. chemicalbook.comsfdchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1284227-57-1

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-2-methyl-6-phenylbenzonitrile

InChI

InChI=1S/C14H10BrN/c1-10-13(9-16)12(7-8-14(10)15)11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

JGVFSTYELULBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)C2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Cyano 4 Bromo Methyl Biphenyl

Historical Synthetic Routes and Associated Challenges

Traditional methods for synthesizing 2-Cyano-4'-bromomethylbiphenyl have primarily relied on the bromination of 2-Cyano-4'-methylbiphenyl (B41195). While effective, these early approaches presented significant challenges in terms of safety, environmental impact, and by-product control.

Bromine Bromination Methods and By-product Management

The direct use of liquid bromine (Br₂) as a brominating agent represents one of the earliest strategies. google.com This method, while utilizing an inexpensive reagent, poses considerable operational hazards due to the high toxicity and corrosiveness of bromine. patsnap.compatsnap.com A significant drawback of this approach is the low utilization rate of bromine and the formation of hydrogen bromide (HBr) as a by-product, which can inhibit the reaction rate. patsnap.compatsnap.comgoogle.com

A study outlined a process where 4'-methyl-2-cyanobiphenyl was reacted with Br₂ in a halogenated hydrocarbon solvent like ethylene (B1197577) dichloride. google.com This method reported a high selectivity of 90-95% for the monobromo product and a yield of 80-90%. google.com Despite these results, the inherent dangers of handling bulk bromine remain a significant deterrent for large-scale industrial application. patsnap.com

N-Bromosuccinimide (NBS) Bromination Approaches and Industrial Limitations

N-Bromosuccinimide (NBS) emerged as a safer and more selective alternative to liquid bromine for benzylic bromination. organic-chemistry.orgmasterorganicchemistry.com NBS provides a low, constant concentration of bromine during the reaction, which helps to suppress side reactions like the addition of bromine to the aromatic rings. masterorganicchemistry.com The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). patsnap.comgoogle.comprepchem.com

However, traditional NBS bromination methods have several industrial limitations. A major issue has been the reliance on hazardous solvents like carbon tetrachloride (CCl₄) and 1,2-dichloroethane (B1671644), which are now heavily restricted or banned in pharmaceutical synthesis due to their environmental and health risks. patsnap.comgoogle.comacs.org The use of these solvents is a significant barrier to creating greener and more sustainable manufacturing processes. acs.org

Dibromohydantoin-Mediated Bromination Protocols

To overcome the limitations of traditional methods, recent research has focused on developing more efficient and environmentally friendly bromination protocols. The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has gained prominence as a promising alternative. chemicalbook.comrsc.org

Process Optimization via Stoichiometric and Catalytic Control

Protocols utilizing DBDMH have demonstrated high yields and improved safety profiles. Process optimization has been achieved through careful control of the stoichiometry of reactants and the use of catalysts. patsnap.com A patented method describes reacting 2-cyano-4'-methylbiphenyl with DBDMH in a molar ratio of 1:0.5-0.6. patsnap.com This control over the amount of brominating agent helps to minimize the formation of over-brominated by-products.

Investigation of Quaternary Ammonium (B1175870) Bromides as Phase Transfer Catalysts

A key innovation in DBDMH-mediated bromination is the use of quaternary ammonium bromides as phase transfer catalysts (PTCs). patsnap.com PTCs are substances that facilitate the transfer of a reactant from one phase into another where the reaction occurs. tcichemicals.comyoutube.com In this context, they help to improve the interaction between the reactants, leading to a more efficient reaction.

Several quaternary ammonium bromides have been investigated for their catalytic activity in this reaction, including tetrabutylammonium (B224687) bromide, cetyltrimethylammonium bromide, and benzyltriethylammonium bromide. patsnap.com These catalysts have been shown to be effective in promoting the bromination reaction, leading to high yields of the desired product. For example, a process using benzyltriethylammonium bromide as the catalyst achieved a reaction yield of 82.3% with a product content of 99.1%. patsnap.com

Systematic Evaluation of Reaction Solvents (e.g., Tetrachloroethylene (B127269), Ethyl Acetate)

The choice of solvent is a critical factor in the optimization of the synthesis of 2-Cyano-4'-bromomethylbiphenyl. Traditional solvents like carbon tetrachloride and dichloroethane are being replaced with safer and more environmentally benign alternatives. patsnap.com

Tetrachloroethylene has been identified as an effective solvent for the DBDMH-mediated bromination. patsnap.com It is used in a molar ratio of 8-12 moles per mole of 2-cyano-4'-methylbiphenyl. patsnap.com The reaction is typically conducted at a temperature between 60-120°C for a duration of 4-8 hours. patsnap.com Following the reaction, the tetrachloroethylene can be recovered and recycled, which adds to the economic and environmental advantages of the process. patsnap.com

More recently, there has been a push towards even "greener" solvents. Ethyl acetate (B1210297) has been explored as a viable alternative. patsnap.com Research has shown that using ethyl acetate as a solvent can lead to high yields and purity of the final product. patsnap.com The use of such solvents addresses the environmental concerns associated with halogenated hydrocarbons.

Below is a table summarizing the results from various optimized dibromohydantoin-mediated bromination protocols:

CatalystSolventReactant Ratio (Substrate:DBDMH:Solvent:Catalyst)Temperature (°C)Time (h)Yield (%)Purity (%)
Benzyltriethylammonium bromideTetrachloroethylene1:0.6:12:0.01260-110882.399.1
Cetyltrimethylammonium bromideTetrachloroethylene1:0.5:8:0.00860-120485.599.2
Tetrabutylammonium bromideTetrachloroethylene1:0.525:10:0.0190-110688.699.3
-Dichloromethane-500.59490

Table data sourced from multiple studies. patsnap.comchemicalbook.com

Radical Initiated Bromination Techniques

Radical bromination is a common and effective method for the synthesis of 2-cyano-4'-bromomethylbiphenyl from its precursor, 2-cyano-4'-methylbiphenyl. google.com This process relies on the generation of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position, leading to the desired product.

Photochemical Initiation Strategies and Reaction Control

Photochemical initiation represents a green and efficient strategy for generating the necessary bromine radicals for the benzylic bromination. bohrium.com By using light, often in the visible spectrum, the homolytic cleavage of a bromine-bromine bond can be initiated, starting the radical chain reaction. bohrium.comacs.org This method offers precise control over the reaction, as the initiation can be started and stopped simply by turning the light source on or off. gla.ac.uk This level of control helps to minimize the formation of undesirable byproducts, such as dibrominated compounds. The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, and the process can be optimized for yield and selectivity by adjusting parameters like light intensity and reaction time. researchgate.netrsc.org

Comparative Analysis of Radical Initiators (e.g., Azo-compounds, Peroxides)

In addition to photochemical methods, chemical radical initiators are widely employed. The most common classes are azo-compounds and peroxides. google.com

Azo-compounds , such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), decompose upon heating to produce nitrogen gas and two carbon-centered radicals. gla.ac.ukresearchgate.net These initiators are popular due to their predictable, first-order decomposition kinetics. gla.ac.uk

Peroxides , like benzoyl peroxide (BPO), also generate radicals upon thermal decomposition. google.comgla.ac.uk However, the resulting oxygen-centered radicals can sometimes be more reactive and less selective, potentially leading to side reactions or over-bromination. reddit.com

The choice between AIBN and peroxides often depends on the specific reaction conditions, including the solvent and desired temperature, as their decomposition rates and the reactivity of the generated radicals differ. researchgate.netstackexchange.com

Initiator TypeExampleActivation MethodKey Characteristics
Azo-compound AIBNThermalPredictable decomposition kinetics, less prone to side reactions compared to peroxides. gla.ac.ukresearchgate.net
Peroxide Benzoyl PeroxideThermalCan be more reactive, potentially leading to lower selectivity. reddit.com
Photochemical Light (e.g., UV, visible)Light EnergyOffers precise on/off control, often considered a greener alternative. bohrium.comgla.ac.uk

Impact of Halogenated Hydrocarbon and Alkane Solvents on Selectivity

The solvent plays a critical role in radical bromination reactions, influencing both yield and selectivity.

Halogenated hydrocarbons , such as carbon tetrachloride and chlorobenzene, have historically been used for these reactions. au.dkacs.org However, due to their toxicity and environmental impact, their use is now heavily restricted. whiterose.ac.uk

Alkane solvents , like cyclohexane, have been explored as alternatives. acs.orgresearchgate.net A patent describes a method for producing 4'-bromomethyl-2-cyanobiphenyl (B120350) using Br₂ in a halogenated hydrocarbon or an alkane solvent with 5 to 7 carbon atoms in the presence of a radical initiator. google.com The polarity of the solvent can affect the stability of the radical intermediates and transition states, thereby influencing the selectivity of the reaction.

Advancements in Green Chemistry for 2-Cyano-4'-bromo methyl biphenyl (B1667301) Synthesis

The pharmaceutical industry is increasingly focused on developing more sustainable manufacturing processes, and the synthesis of 2-cyano-4'-bromomethylbiphenyl is no exception. au.dk

Identification and Efficacy of Greener Solvent Alternatives (e.g., Carbonate Esters)

A significant area of research has been the replacement of hazardous solvents with more environmentally friendly alternatives. researchgate.netresearchgate.net Studies have identified carbonate esters , such as dimethyl carbonate and diethyl carbonate, as promising green solvents for the Wohl-Ziegler bromination of 2-cyano-4'-methylbiphenyl. au.dkacs.org Research has demonstrated that diethyl carbonate, for instance, can provide a high yield and conversion rate, making it a viable substitute for traditional chlorinated solvents. au.dkacs.org Acetonitrile (B52724) has also been highlighted as a safer alternative to solvents like carbon tetrachloride. acs.orgresearchgate.net

Application of Multivariate Analysis and Response Surface Methodology in Solvent Selection

To accelerate the identification and optimization of green solvent systems, researchers are employing powerful statistical tools.

Multivariate analysis allows for the screening of a large number of potential solvents based on various physicochemical properties, helping to identify a smaller, more promising set for experimental validation. au.dkacs.orgacs.org

Response Surface Methodology (RSM) is then used to efficiently explore the experimental space and find the optimal reaction conditions. au.dkacs.orgscielo.org.za This statistical approach involves designing experiments to model the relationship between multiple independent variables (like temperature, concentration, and solvent composition) and a desired outcome (the response, such as yield). nih.govnih.gov By fitting the experimental data to a polynomial equation, a response surface is generated, which can be used to predict the optimal conditions for the synthesis. au.dkacs.org This methodology has been successfully applied to the bromination of 2-cyano-4'-methylbiphenyl to identify greener solvent alternatives and optimize reaction yields. au.dkacs.org

Chemical Reactivity and Transformation Studies of 2 Cyano 4 Bromo Methyl Biphenyl

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The most prominent reactive site on 2-Cyano-4'-bromomethyl biphenyl (B1667301) is the carbon atom of the bromomethyl group. cymitquimica.com This group, being a benzylic bromide, is highly activated towards nucleophilic substitution reactions. The adjacent phenyl ring stabilizes the transition states of both SN1 and SN2 pathways, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

Nucleophilic substitution at the benzylic position of 2-Cyano-4'-bromomethyl biphenyl can proceed through either an SN1 or SN2 mechanism, or a mixture of both, depending on the reaction conditions such as the nature of the nucleophile, solvent polarity, and temperature.

SN2 Pathway: This pathway involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of configuration if the carbon were chiral. This mechanism is favored by strong, non-bulky nucleophiles and the use of polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway: This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate upon the departure of the bromide leaving group. This carbocation is planar, and the subsequent attack by a nucleophile can occur from either face, leading to a racemic mixture if the starting material were enantiomerically pure. The SN1 mechanism is favored by weak nucleophiles, polar protic solvents that can solvate both the leaving group and the carbocation, and higher temperatures. The rate-determining step is the formation of the carbocation, making the reaction rate primarily dependent on the substrate concentration.

While specific kinetic studies on 2-Cyano-4'-bromomethyl biphenyl are not extensively detailed in publicly available literature, its reactivity can be inferred from its structural similarity to other benzylic halides. The presence of the electron-withdrawing cyano group on the adjacent ring has a subtle electronic influence but does not significantly hinder the high reactivity of the bromomethyl group.

The electrophilic nature of the bromomethyl group allows for reactions with a diverse array of nucleophiles, leading to a wide variety of substituted products. This versatility is extensively exploited in the synthesis of angiotensin II receptor blockers (sartans).

Common nucleophiles include nitrogen-based heterocycles, oxygen nucleophiles, and sulfur nucleophiles. For instance, the synthesis of Telmisartan and Azilsartan (B1666440) involves the alkylation of imidazole (B134444) or benzimidazole (B57391) derivatives with 2-Cyano-4'-bromomethyl biphenyl. chemicalbook.comsfdchem.com

NucleophileProduct ClassExample Application
Imidazole derivativesN-alkylated imidazolesIntermediate for Telmisartan synthesis
Benzimidazole derivativesN-alkylated benzimidazolesIntermediate for Azilsartan synthesis
Tetrazole anionsN-alkylated tetrazolesCore structures in various sartan drugs
Carboxylate ions (e.g., acetate)EstersGeneral organic synthesis
Hydroxide (B78521)/AlkoxidesAlcohols/EthersGeneral organic synthesis
Cyanide ionNitrilesChain extension reactions

Electrophilic Aromatic Substitution on the Biphenyl Framework

The biphenyl framework of 2-Cyano-4'-bromomethyl biphenyl consists of two phenyl rings that can undergo electrophilic aromatic substitution (EAS). wikipedia.org However, the rate and regioselectivity of these reactions are strongly influenced by the electronic properties of the existing substituents: the cyano group and the bromomethyl group, as well as the other phenyl ring. youtube.comvanderbilt.edu

The directing effects of the substituents determine the position of attack by an incoming electrophile. libretexts.orgstudysmarter.co.uk

Ring A (substituted with -CN): The cyano group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edu It is a meta-director, meaning any substitution on this ring is directed to the positions meta to the cyano group. The phenyl group attached at the C2 position is an ortho, para-director. Therefore, electrophilic attack on this ring is generally disfavored but would likely occur at the position meta to the cyano group and ortho/para to the other ring, with steric hindrance being a significant factor.

Ring B (substituted with -CH₂Br): The bromomethyl group is generally considered a weakly deactivating group due to the inductive effect of the bromine atom. However, as an alkyl-type substituent, it acts as an ortho, para-director. The biphenyl linkage itself means that Ring A is a substituent on Ring B, acting as an ortho, para-directing group. Substitution is therefore most likely to occur at the positions ortho or para to the bromomethyl group. The para position is already occupied by the C-C bond of the biphenyl system, so attack is favored at the positions ortho to the bromomethyl group.

SubstituentRingElectronic EffectActivating/DeactivatingDirecting Effect
-CN (Cyano)A-I, -R (Strongly withdrawing)Strongly DeactivatingMeta
-C₆H₄CH₂BrA-I (Weakly withdrawing), +R (Weakly donating)ActivatingOrtho, Para
-CH₂Br (Bromomethyl)B-I (Weakly withdrawing)Weakly DeactivatingOrtho, Para
-C₆H₄CNB-I (Weakly withdrawing), +R (Weakly donating)ActivatingOrtho, Para

Note: -I refers to negative inductive effect, -R to negative resonance effect, and +R to positive resonance effect.

While specific experimental studies on the electrophilic aromatic substitution of 2-Cyano-4'-bromomethyl biphenyl are not widely reported, predictions can be made based on the established principles outlined above. Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to calculate the electron density at various positions on the aromatic rings and model the transition state energies for electrophilic attack at different sites. Such calculations would provide a more quantitative prediction of the most likely substitution patterns, validating the qualitative analysis based on electronic effects. Experimental validation would involve carrying out reactions like nitration or halogenation and analyzing the resulting product mixture to determine the regiochemical outcome.

Coupling Reactions for Molecular Complexity Enhancement

The structure of 2-Cyano-4'-bromomethyl biphenyl is itself often assembled via a coupling reaction, typically a Suzuki coupling between a derivative of 2-chlorobenzonitrile (B47944) and a p-tolylboronic acid. patsnap.comasianpubs.org Once formed, this molecule can participate in further reactions that enhance molecular complexity.

The primary reaction in this category is the previously discussed nucleophilic substitution at the bromomethyl position, which couples the entire biphenylmethyl moiety to another molecular fragment, often a heterocycle. This is a cornerstone of the synthesis of many sartan drugs, effectively building a much larger and more complex molecule from two key synthons.

While the C-Br bond of an aryl bromide could theoretically participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the benzylic C-Br bond is significantly more reactive under most conditions. Therefore, reactions intended to couple at the aromatic ring would likely require protection of the bromomethyl group or carefully chosen reaction conditions to achieve selectivity. The main utility of 2-Cyano-4'-bromomethyl biphenyl in enhancing molecular complexity lies in its role as a potent electrophilic alkylating agent for various nucleophilic substrates.

Exploration of Transition Metal-Catalyzed Coupling Reactions with Biphenyl Derivatives

The synthesis of the 2-Cyano-4'-bromomethyl biphenyl core structure itself is a prime example of the power of transition metal-catalyzed cross-coupling reactions. These reactions typically involve the formation of the central carbon-carbon single bond that links the two phenyl rings. The most common industrial routes produce the precursor, 2-cyano-4'-methylbiphenyl (B41195), which is subsequently brominated. prepchem.compatsnap.com

Several transition metal-catalyzed methods are employed for the synthesis of this biphenyl precursor, including manganese-catalyzed coupling, Suzuki coupling, and Negishi coupling. google.com

Manganese and Nickel-Catalyzed Coupling: An efficient method involves the cross-coupling of an ortho-substituted benzonitrile, such as o-chlorobenzonitrile, with a p-tolyl Grignard reagent (p-tolylmagnesium chloride). asianpubs.orgdissertationtopic.net This reaction is often catalyzed by inexpensive and readily available transition metal salts like manganese(II) chloride (MnCl₂) or various nickel(II) complexes. google.comasianpubs.org For instance, using MnCl₂ as a catalyst in a mixed solvent system of toluene (B28343) and tetrahydrofuran (B95107) (THF) provides the desired 2-cyano-4'-methylbiphenyl in good yields. asianpubs.org Nickel catalysts, such as Ni(PPh₃)₂Cl₂, have also demonstrated high efficacy, affording yields of over 80%. asianpubs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another powerful tool for constructing the biphenyl framework. This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. acs.org For the synthesis of 2-cyano-4'-methylbiphenyl, this involves reacting p-tolueneboronic acid with an o-halobenzonitrile (e.g., o-chlorobenzonitrile). google.compatsnap.com While this method can achieve high yields (93-95%) and selectivity, it often requires the pre-synthesis of the boronic acid and uses palladium catalysts, which can be more expensive than first-row transition metals. google.comacs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. The synthesis of 2-cyano-4'-methylbiphenyl can be achieved by coupling an organozinc derivative of toluene with o-chlorobenzonitrile. google.com

The following table summarizes typical conditions for the synthesis of the 2-cyano-4'-methylbiphenyl precursor via transition metal-catalyzed coupling.

Table 1: Transition Metal-Catalyzed Synthesis of 2-Cyano-4'-methylbiphenyl

Coupling ReactionAryl HalideCoupling PartnerCatalystSolventYield
Grignard Couplingo-chlorobenzonitrilep-tolylmagnesium chlorideMnCl₂Toluene/THF79.4%
Grignard Couplingo-chlorobenzonitrilep-tolylmagnesium chlorideNi(PPh₃)₂Cl₂Toluene/THF81.8%
Suzuki-Miyaura Couplingo-chlorobenzonitrilep-tolueneboronic acidPd(OAc)₂ / PPh₃DME/THF/H₂OHigh (Specifics vary)
Suzuki-Miyaura Couplingo-chlorobenzonitrilep-tolueneboronic acidNiCl(PPh₃)₂-93-95%

Synthesis of Extended Conjugated Systems and Polyaromatic Compounds

The 4'-bromomethyl group on the biphenyl structure is a highly versatile functional handle for the construction of larger, more complex molecular architectures, including extended conjugated systems and polyaromatic hydrocarbons (PAHs). nih.gov The benzylic bromide is an excellent electrophile, making it susceptible to nucleophilic substitution and a prime candidate for various carbon-carbon bond-forming reactions.

While specific examples for 2-cyano-4'-bromomethyl biphenyl are not extensively detailed in the literature, the known reactivity of benzylic bromides allows for the postulation of several synthetic routes:

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with triphenylphosphine (B44618) would form a phosphonium (B103445) salt. Subsequent deprotonation with a base would generate a Wittig reagent, which can then react with aldehydes and ketones to form alkenes, thereby extending the conjugated π-system. This is a classic method for creating stilbene-like structures.

Alkylation of Aromatic Rings: The bromomethyl group can be used to alkylate other aromatic or heteroaromatic rings through Friedel-Crafts type reactions or by reaction with organometallic reagents. This allows for the direct linkage of the biphenyl unit to other polyaromatic systems.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki or Stille reaction, can be adapted to use the benzylic bromide as an electrophile, coupling it with various organoboron or organotin reagents to form more complex structures.

Formation of Fused Rings: Intramolecular reactions can be envisioned where the bromomethyl group reacts with another functional group on the biphenyl scaffold or a pre-attached side chain to form a new fused ring, leading to the creation of rigid, planar polycyclic aromatic systems. The development of such compounds is of interest for applications in organic electronics, where deep LUMO B-PAHs are used as strong acceptors. nih.gov

These transformations enable the rational design and synthesis of novel materials with tailored electronic and photophysical properties, starting from the versatile 2-cyano-4'-bromomethyl biphenyl building block.

Functional Group Interconversion and Derivatization Reactions

The presence of two distinct and reactive functional groups, the cyano (-CN) and the bromomethyl (-CH₂Br), makes 2-cyano-4'-bromomethyl biphenyl a valuable intermediate for extensive chemical modification. researchgate.netnih.gov

Conversion to 2-Cyano-4'-hydroxymethylbiphenyl and Related Oxygenated Analogs

A common and important transformation is the conversion of the bromomethyl group into a hydroxymethyl group (-CH₂OH), yielding 2-cyano-4'-hydroxymethylbiphenyl. This transformation is typically achieved through a two-step nucleophilic substitution sequence.

One established method involves reacting 2-cyano-4'-bromomethyl biphenyl with a carboxylate salt, such as sodium acetate (B1210297), in a suitable solvent like glacial acetic acid. This results in the formation of an acetate ester intermediate. Subsequent hydrolysis of this ester, typically under basic conditions using sodium hydroxide in ethanol, cleaves the ester bond to afford the desired 2-cyano-4'-hydroxymethylbiphenyl.

Alternatively, the cyano group itself can be transformed into other oxygenated functionalities. For example, reduction of the cyano group to an aldehyde (-CHO) can be accomplished using reagents like diisobutylaluminium hydride (DIBAL-H) or Raney Nickel in formic acid. google.com Further reduction of the resulting aldehyde would also yield a hydroxymethyl group, although this would transform the cyano moiety, not the bromomethyl one.

Table 2: Synthesis of 2-Cyano-4'-hydroxymethylbiphenyl

StepReagentsSolventIntermediate/Product
1. AcetylationSodium AcetateGlacial Acetic Acid2-Cyano-4'-acetoxymethylbiphenyl
2. HydrolysisSodium Hydroxide (aq.)Ethanol2-Cyano-4'-hydroxymethylbiphenyl

Synthetic Strategies for Further Elaboration of Cyano and Bromo-methyl Groups

The distinct reactivity profiles of the cyano and bromomethyl groups allow for their selective or sequential modification to build molecular complexity.

Elaboration of the Bromomethyl Group: The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles. This allows for the introduction of numerous other functional groups, including:

Ethers: Reaction with alkoxides or phenoxides (RONa/ArONa).

Amines: Reaction with ammonia (B1221849) or primary/secondary amines to yield primary, secondary, or tertiary benzylic amines.

Thiols and Thioethers: Reaction with hydrosulfide (B80085) (NaSH) or thiolates (RSNa).

Azides: Reaction with sodium azide (B81097) (NaN₃), providing a precursor for amines (via reduction) or for triazole formation via "click chemistry".

Carbon-Carbon Bonds: Reaction with carbon nucleophiles like cyanide or enolates.

Elaboration of the Cyano Group: The cyano group is a versatile functional group that can be transformed into several other important moieties:

Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid (-COOH).

Amides: Partial hydrolysis of the nitrile, often under controlled acidic or basic conditions, yields a primary amide (-CONH₂).

Amines: Reduction of the nitrile using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation produces a primary amine (-CH₂NH₂).

Tetrazoles: A particularly significant transformation in medicinal chemistry is the [2+3] cycloaddition reaction of the nitrile with an azide (e.g., sodium azide with a Lewis acid) to form a tetrazole ring. This bioisostere of a carboxylic acid is a key structural feature in many sartan antihypertensive drugs. atompharma.co.in

Aldehydes: As mentioned, controlled reduction using reagents like DIBAL-H can yield an aldehyde. google.com

The orthogonal nature of these two functional groups allows for a synthetic strategy where one group is transformed while the other remains intact, or is protected, enabling the stepwise construction of highly complex and functionalized biphenyl derivatives.

Advanced Analytical Characterization and Quantification of 2 Cyano 4 Bromo Methyl Biphenyl

Chromatographic Techniques for Purity Assessment and Quantitative Determination

Chromatographic methods are the cornerstone for analyzing 2-Cyano-4'-bromomethylbiphenyl, providing the necessary specificity and sensitivity to detect and quantify the compound itself, as well as potential impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized.

HPLC is a widely adopted technique for the quantitative analysis of 2-Cyano-4'-bromomethylbiphenyl, particularly for determining its presence as a genotoxic impurity in sartan drug substances like Irbesartan (B333). researchgate.netinnovareacademics.in The development of a robust HPLC method involves meticulous optimization of various parameters to achieve a sensitive, specific, and reliable analysis. researchgate.net

The separation efficiency in HPLC is highly dependent on the selection and optimization of chromatographic conditions. For the analysis of 2-Cyano-4'-bromomethylbiphenyl, a reversed-phase approach is commonly employed.

Stationary Phase: A Kromasil C18 column (250 x 4.6 mm, 5 µm) has been proven effective for separating this impurity. researchgate.netinnovareacademics.in Other C18 columns are also frequently used. sigmaaldrich.com The choice of a C18 stationary phase provides a non-polar environment suitable for retaining the biphenyl (B1667301) structure.

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. One validated method uses a buffer solution (pH 3.2) and acetonitrile (B52724) in a 60:40 v/v ratio. researchgate.netinnovareacademics.in The buffer is prepared by dissolving potassium dihydrogen orthophosphate in water and adjusting the pH with triethylamine. researchgate.net The organic modifier, acetonitrile, is selected as the diluent for sample preparations. researchgate.net

Temperature: Column temperature is a critical parameter affecting retention time and peak shape. A maintained temperature of 40°C has been found to provide adequate and reproducible results. researchgate.netinnovareacademics.in

Flow Rate and Injection Volume: A flow rate of 1.5 ml/min and an injection volume of 30 µl are typical parameters used in these analyses. researchgate.netinnovareacademics.in

Table 1: Optimized HPLC Chromatographic Parameters

ParameterConditionReference
Stationary PhaseKromasil C18 (250 x 4.6 mm, 5 µm) researchgate.netinnovareacademics.in
Mobile PhaseBuffer (pH 3.2) : Acetonitrile (60:40 v/v) researchgate.netinnovareacademics.in
Column Temperature40°C researchgate.netinnovareacademics.in
Flow Rate1.5 ml/min researchgate.netinnovareacademics.in
Injection Volume30 µl researchgate.netinnovareacademics.in
DiluentAcetonitrile researchgate.net

The selection of an appropriate UV detection wavelength is crucial for maximizing the sensitivity and specificity of the HPLC method. For 2-Cyano-4'-bromomethylbiphenyl, the absorption spectrum is analyzed to identify the wavelength of maximum absorbance. A wavelength of 258 nm has been determined to be optimal for monitoring the effluent, ensuring a strong signal for the analyte and minimizing interference from other components. researchgate.netinnovareacademics.in

In accordance with International Conference on Harmonisation (ICH) guidelines, the developed HPLC method must be rigorously validated to ensure its suitability for its intended purpose. researchgate.netinnovareacademics.in

Linearity: The method demonstrates excellent linearity, with a correlation coefficient (R²) of 0.9999. researchgate.netresearchgate.net The best-fit linear equation has been reported as y = 9880.40x + 22.65. researchgate.net

Precision: The precision of the method is confirmed through repeatability and intermediate precision studies. The relative standard deviation (RSD) for repeatability was found to be 1.66%, while the intermediate precision showed an RSD of 1.17%, both well within acceptable limits. innovareacademics.in

Accuracy: The accuracy of the method is demonstrated by recovery studies. The percentage recovery of 2-Cyano-4'-bromomethylbiphenyl in spiked samples ranged from 98.34% to 103.46%, which is within the standard acceptance criteria of 80% to 120%. innovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method is indicated by its low LOD and LOQ values. The LOD for 2-Cyano-4'-bromomethylbiphenyl was found to be 0.167 µg/g, and the LOQ was 0.506 µg/g, determined by the signal-to-noise ratios of 3:1 and 10:1, respectively. researchgate.netinnovareacademics.in

Table 2: HPLC Method Validation Data

Validation ParameterResultReference
Linearity (Correlation Coefficient, R²)0.9999 researchgate.netresearchgate.net
Precision (Repeatability, %RSD)1.66% innovareacademics.in
Precision (Intermediate Precision, %RSD)1.17% innovareacademics.in
Accuracy (% Recovery)98.34% - 103.46% innovareacademics.in
Limit of Detection (LOD)0.167 µg/g researchgate.netinnovareacademics.in
Limit of Quantitation (LOQ)0.506 µg/g researchgate.netinnovareacademics.in

For the analysis of trace levels of 2-Cyano-4'-bromomethylbiphenyl, particularly in complex matrices like APIs, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection. nih.govajrconline.org This technique is especially valuable for the determination of potential genotoxic impurities. nih.gov

A sensitive and robust LC-MS/MS method has been developed for the determination of 2-Cyano-4'-bromomethylbiphenyl in Telmisartan. nih.gov This method utilizes an InertSustain AQ-C18 column (250 × 4.6 mm, 5-μm) and a gradient elution with a mobile phase consisting of formic acid, methanol, and acetonitrile. nih.gov The mass spectrometer is operated in ESI-MS/MS mode. nih.gov Another LC-MS method for the analysis in Valsartan uses a Necleosil C18 column with a mobile phase of water, acetonitrile, and acetic acid (50:50:1), capable of quantifying the compound down to 1.0 ppm. ajrconline.org The LOD for this method was reported as 0.3 µg g-1. ajrconline.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Cyano-4'-bromomethylbiphenyl by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed information about the atomic connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-Cyano-4'-bromomethylbiphenyl. While detailed spectral assignments from dedicated research articles are not publicly available, the expected chemical shifts can be predicted based on the molecule's structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the two phenyl rings and the methylene (B1212753) protons of the bromomethyl group. The protons on the phenyl ring bearing the cyano group and those on the ring with the bromomethyl group will exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons (–CH₂Br) are expected to appear as a singlet at approximately δ 4.5 ppm, a characteristic region for protons adjacent to a bromine atom. ¹H NMR is also a valuable method for identifying impurities, such as any remaining unreacted 2-cyano-4'-methylbiphenyl (B41195), which would show a methyl group signal around δ 2.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. spectrabase.com The spectrum would display signals for the two distinct phenyl rings, the cyano carbon, and the methylene carbon. The carbon of the cyano group (–C≡N) is expected to resonate around δ 118-120 ppm. The aromatic carbons will produce a series of signals between δ 125 and 145 ppm. The methylene carbon (–CH₂Br) signal is anticipated in the range of δ 30-35 ppm. SpectraBase reports the availability of a ¹³C NMR spectrum for this compound. spectrabase.com

Table 1: Predicted NMR Data for 2-Cyano-4'-bromomethylbiphenyl

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H Aromatic (C₆H₄) 7.0 - 8.0
¹H Methylene (-CH₂Br) ~4.5
¹³C Cyano (-C≡N) 118 - 120
¹³C Aromatic (C₆H₄) 125 - 145

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Cyano-4'-bromomethylbiphenyl is characterized by several key absorption bands. nih.gov Attenuated Total Reflectance (ATR) IR spectra for this compound are available in public databases. spectrabase.comnih.gov

The most prominent and diagnostically useful vibration is the stretching of the nitrile (–C≡N) group, which appears as a sharp, medium-intensity band in the region of 2220-2230 cm⁻¹. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The bromomethyl group gives rise to a characteristic C-Br stretching vibration, typically found in the lower frequency region of the spectrum, around 600-700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2-Cyano-4'-bromomethylbiphenyl

Functional Group Vibrational Mode Characteristic Frequency Range (cm⁻¹)
Cyano (-C≡N) Stretching 2220 - 2230
Aromatic C-H Stretching > 3000
Aromatic C=C Stretching 1400 - 1600

Crystallographic Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. scielo.br

While a specific crystal structure determination for 2-Cyano-4'-bromomethylbiphenyl is not available in the surveyed literature, analysis of closely related cyanobiphenyl compounds allows for a reliable prediction of its key conformational features. For instance, studies on compounds like 4-cyano-4′-n-undecyloxybiphenyl and 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate reveal that the two phenyl rings of the biphenyl core are not coplanar. researchgate.netresearchgate.net The dihedral angle between the two aromatic rings in these structures is typically found to be in the range of 30° to 40°. researchgate.netnih.gov This twist is a result of steric hindrance between the ortho-hydrogens on the adjacent rings. It is therefore highly probable that 2-Cyano-4'-bromomethylbiphenyl adopts a similarly twisted conformation in the solid state.

Table 3: Expected Crystallographic Parameters for 2-Cyano-4'-bromomethylbiphenyl (based on related structures)

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions dictate the physical properties of the solid, such as melting point and solubility. In the crystal structure of 2-Cyano-4'-bromomethylbiphenyl, several types of weak interactions are expected to play a crucial role.

Drawing from structural analyses of similar molecules, the packing is likely consolidated by a combination of π-π stacking interactions and C-H···π interactions. nih.govnih.gov The electron-rich aromatic rings can stack on top of each other, an interaction that is a significant stabilizing force in the crystal lattice of many aromatic compounds. Furthermore, the hydrogen atoms attached to the phenyl rings can interact with the π-electron clouds of adjacent rings (C-H···π interactions). In related crystal structures, such as 3′-cyano-4-methylchalcone, interactions involving the cyano nitrogen atom with ring and methyl hydrogen atoms have also been observed. nih.gov The bromine atom may also participate in weak halogen bonding. The interplay of these forces results in a highly ordered, three-dimensional supramolecular architecture.

Key Intermediate in the Synthesis of Angiotensin II Receptor Antagonists (Sartan Drugs)

2-Cyano-4'-bromomethyl biphenyl is a principal intermediate in the synthesis of a class of antihypertensive drugs known as sartans. patsnap.com These drugs are angiotensin II receptor antagonists, which function by blocking the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. nih.govmdpi.com The biphenyl moiety of the compound serves as a foundational structure for many drugs in this class, including irbesartan, valsartan, and losartan. google.compatsnap.com The synthesis of these active pharmaceutical ingredients often involves the alkylation of a heterocyclic component with 2-Cyano-4'-bromomethyl biphenyl, followed by the conversion of the cyano group into a tetrazole ring, a common bioisostere for a carboxylic acid group in sartan drugs. raco.cat

In the industrial synthesis of Irbesartan, 2-Cyano-4'-bromomethyl biphenyl, also referred to as 4'-Bromomethyl-biphenyl-2-carbonitrile, is considered the most important intermediate. atompharma.co.inacgpubs.org The manufacturing process typically involves the condensation or N-alkylation of 2-butyl-1,3-diazaspiro patsnap.compatsnap.comnon-1-en-4-one with 2-Cyano-4'-bromomethyl biphenyl. raco.catacgpubs.orgrasayanjournal.co.in This reaction creates the core structure of the drug, which is an intermediate known as 1-[(2'-cyanobiphenyl-4-yl) methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one. raco.cat The final step in most production routes is the formation of the tetrazole ring from the cyano group of this intermediate, often using an azide (B81097) derivative like tributyltin azide or sodium azide. raco.cat Several process improvements aim to enhance the efficiency and safety of this condensation step, utilizing different bases and solvent systems to achieve high yields and purity suitable for large-scale commercial production. raco.catrasayanjournal.co.in

2-Cyano-4'-bromomethyl biphenyl is also a key building block in the synthesis of other prominent sartan drugs, namely Telmisartan and Azilsartan (B1666440) ester. chemicalbook.com

For Telmisartan, a widely used precursor is formed through the N-alkylation of a bis-benzimidazole moiety with 2-cyano-4′-(bromomethyl)biphenyl. rsc.org An alternative patented approach involves the reduction of 2-Cyano-4'-bromomethyl biphenyl to 4-bromomethyl-2'-formylbiphenyl, which is then reacted with the appropriate benzimidazole (B57391) derivative and subsequently oxidized to yield Telmisartan. google.com

In the synthesis of Azilsartan, the process can start with 2'-cyano-4-methyl biphenyl, which is brominated to produce the reactive 2-Cyano-4'-bromomethyl biphenyl intermediate. google.com This intermediate is then condensed with a benzimidazole ester, such as 2-ethoxy-1H-benzimidazole-7-carboxylic acid methyl ester, to form the azilsartan precursor, 1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylic Acid Methyl Ester. google.commanasalifesciences.com The synthesis is completed by subsequent chemical transformations to form the final active pharmaceutical ingredient. google.com

Versatile Building Block for Diverse Chemical Entities

The utility of 2-Cyano-4'-bromomethyl biphenyl extends beyond the synthesis of sartan drugs, serving as a versatile building block for a range of other chemical structures. chemicalbook.comnih.gov Its distinct reactive sites allow for sequential or one-pot reactions to build complex heterocyclic systems.

Research into new angiotensin II receptor antagonists has explored different heterocyclic scaffolds, including quinoxalines. 2-Cyano-4'-bromomethyl biphenyl has been utilized in protein-binding studies of quinoxaline-based angiotensin II receptor antagonists. atompharma.co.inchemicalbook.com This indicates its role as a key fragment for linking the biphenyl moiety, essential for receptor binding, to the quinoxaline (B1680401) core, demonstrating its adaptability in creating novel antagonist structures.

The compound is also employed in the synthesis of pyrazolines and related heterocyclic derivatives. chemicalbook.com Pyrazolines are a well-known class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govresearchgate.net The reactivity of the bromomethyl group allows for its incorporation into various synthetic schemes aimed at producing substituted pyrazoline structures, highlighting the compound's versatility as a starting material for diverse heterocyclic libraries.

Physicochemical Properties

2-Cyano-4'-bromomethylbiphenyl is an off-white to cream-colored powder. chemicalbook.comadpharmachem.com

Table 2: of 2-Cyano-4'-bromomethylbiphenyl

PropertyValueReference
Molecular Formula C₁₄H₁₀BrN adpharmachem.comnih.gov
Molecular Weight 272.14 g/mol adpharmachem.comnih.gov
Melting Point 125-128 °C adpharmachem.comsfdchem.com
Boiling Point 413.2 ± 38.0 °C at 760 mmHg adpharmachem.com
Flash Point 203.7 ± 26.8 °C adpharmachem.com

Theoretical and Computational Investigations of 2 Cyano 4 Bromo Methyl Biphenyl

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies provide fundamental insights into the molecular and electronic properties of 2-Cyano-4'-bromomethylbiphenyl. These computational methods are essential for understanding the molecule's three-dimensional structure, conformational flexibility, and inherent reactivity, which are critical for predicting its behavior in chemical reactions.

Conformational Analysis of the Biphenyl (B1667301) Linkage and Rotational Barriers

In the parent compound, biphenyl, the planar conformations (0° and 180° dihedral angles) are destabilized by steric hindrance between the ortho-hydrogens. The perpendicular conformation (90° dihedral angle) minimizes this steric repulsion but reduces the π-conjugation between the rings. Consequently, the minimum energy conformation for biphenyl is a twisted structure with a dihedral angle of approximately 45°. The energy barriers to rotation are relatively small; for biphenyl, the experimental barriers at 0° and 90° are approximately 6.0 kJ/mol and 6.5 kJ/mol, respectively. comporgchem.com Accurately computing these small barriers is a known challenge in computational chemistry, requiring high-level theoretical methods and large basis sets. comporgchem.com

For 2-Cyano-4'-bromomethylbiphenyl, the substituents introduce additional steric and electronic effects. The cyano group at the 2-position creates significant steric hindrance with the adjacent phenyl ring, likely forcing a larger equilibrium dihedral angle compared to unsubstituted biphenyl to minimize repulsion. Conversely, the bromomethyl group at the 4'-position is more distant from the linkage and is expected to have a less significant steric impact on the biphenyl torsion. Computational studies on similar substituted biphenyls would be necessary to precisely quantify the rotational energy profile and the heights of the barriers to planar and perpendicular transition states.

Table 1: Theoretical Rotational Barriers for Biphenyl (Illustrative)

Dihedral Angle Transition State Typical Calculated Barrier (kJ/mol) Primary Destabilizing Factor
Planar ~6-8 Steric Repulsion (ortho-hydrogens)

Note: Data is for the parent compound, biphenyl, and serves as an illustrative example. Specific values for 2-Cyano-4'-bromomethylbiphenyl would require dedicated computational analysis.

Investigation of Electronic Density Distribution and Reactivity Hotspots

Quantum chemical calculations can map the electronic density distribution of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting sites of chemical reactivity.

In 2-Cyano-4'-bromomethylbiphenyl, several reactivity hotspots can be predicted based on its structure:

Bromomethyl Group (-CH₂Br): The primary site of reactivity is the benzylic carbon atom. The highly electronegative bromine atom creates a significant partial positive charge on this carbon, making it a strong electrophilic center. This site is highly susceptible to nucleophilic substitution (S_N2) reactions, which is the key transformation in its use for synthesizing sartan drugs. gla.ac.uk

Cyano Group (-C≡N): The nitrogen atom of the nitrile group possesses a lone pair of electrons and is a nucleophilic site. It can be protonated or coordinate to Lewis acids. The carbon atom of the nitrile is electrophilic, but its reactivity is generally less pronounced than that of the bromomethyl carbon.

Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution. The electron-withdrawing nature of the cyano group deactivates its attached ring towards electrophiles, directing them to the meta position. The ring bearing the bromomethyl group is weakly activated and would direct incoming electrophiles to the ortho and para positions relative to the alkyl group.

A Molecular Electrostatic Potential (MESP) map, a common output of quantum chemical calculations, would visually represent these features. It would show a region of high positive potential (blue) around the benzylic carbon and a region of negative potential (red) localized on the nitrogen atom of the cyano group.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, it is possible to understand reaction kinetics and selectivity, providing insights that complement experimental studies.

Transition State Analysis for Bromination and Subsequent Reactions

The synthesis of 2-Cyano-4'-bromomethylbiphenyl involves the free-radical bromination of its precursor, 2-cyano-4'-methylbiphenyl (B41195). chemicalbook.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. byjus.com

Bromination Mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by UV light, which generates bromine radicals (Br•) from molecular bromine (Br₂).

Propagation: This is a two-step cycle:

A bromine radical abstracts a hydrogen atom from the methyl group of 2-cyano-4'-methylbiphenyl. This is the rate-determining step and proceeds through a transition state where the C-H bond is partially broken and the H-Br bond is partially formed. Computational analysis of benzylic bromination shows that this transition state has some charge separation, with the benzylic carbon acquiring a partial positive charge that is stabilized by the adjacent aromatic ring. gla.ac.uk However, electron-withdrawing groups on the ring, such as the cyano group in this molecule, can destabilize this developing positive charge and retard the reaction rate. researchgate.net

The resulting benzylic radical reacts with a molecule of Br₂ to form the product, 2-Cyano-4'-bromomethylbiphenyl, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

Subsequent S_N2 Reaction: The product, a benzyl bromide derivative, is highly reactive towards nucleophiles. gla.ac.uk Computational studies of S_N2 reactions on benzyl bromides show a trigonal-bipyramidal transition state. researchgate.net The reaction is accelerated by electron-donating groups on the ring and retarded by electron-withdrawing groups. researchgate.net The nature of the nucleophile and the solvent also significantly influences the energy of this transition state. researchgate.net

Prediction of Reaction Energetics and Kinetic Profiles

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides key kinetic and thermodynamic information.

For the benzylic bromination of 2-cyano-4'-methylbiphenyl, the first propagation step (hydrogen abstraction) is the rate-determining step and thus has the highest activation energy (Eₐ). Computational studies on the bromination of toluene (B28343) have shown this step to be endothermic, consistent with the Hammond postulate, which explains why bromination is highly selective for the weakest C-H bond. The second propagation step (reaction of the benzyl radical with Br₂) is highly exothermic and has a very low activation energy.

A qualitative reaction energy diagram for the propagation steps is shown below.

Figure 1: Illustrative Reaction Energy Profile for Radical Bromination (A qualitative diagram representing the energy changes during the two propagation steps of the free-radical bromination of a methylarene.)

TS1 represents the transition state for hydrogen abstraction, and TS2 represents the transition state for bromine atom transfer.

Computational modeling allows for the quantitative prediction of these energy barriers, which can then be used in kinetic models to predict reaction rates and product distributions under various conditions, such as temperature and reactant concentrations. researchgate.net

Thermodynamic Studies Pertinent to Synthesis and Purification Processes

Thermodynamic data, particularly solubility, are essential for the design and optimization of synthesis and purification processes like crystallization. For 2-Cyano-4'-bromomethylbiphenyl (referred to as OTBNBr in some studies), extensive experimental work has been conducted to measure its solubility in various pure and mixed solvent systems.

A key study determined the melting properties and heat capacity of the compound. researchgate.net The enthalpy, entropy, and Gibbs free energy of fusion were calculated from these data, providing a fundamental understanding of its solid-liquid phase transition.

Table 2: Thermodynamic Properties of Fusion for 2-Cyano-4'-bromomethylbiphenyl

Property Value
Melting Temperature (Tₘ) 398.85 K
Enthalpy of Fusion (ΔHₘ) 27.65 kJ·mol⁻¹
Entropy of Fusion (ΔSₘ) 69.32 J·mol⁻¹·K⁻¹
Gibbs Free Energy of Fusion (ΔGₘ) 0 kJ·mol⁻¹ (at Tₘ)

Source: Data from the Journal of Chemical Thermodynamics. researchgate.net

The solubility of 2-Cyano-4'-bromomethylbiphenyl was measured in eight different pure organic solvents at temperatures ranging from 283.15 K to 323.15 K. researchgate.net The results showed that solubility increases with temperature in all tested solvents. The differences in solubility among the solvents were attributed to the nature of the intermolecular interactions between the solute and the solvent.

Table 3: Experimental Solubility (Mole Fraction, x) of 2-Cyano-4'-bromomethylbiphenyl in Pure Solvents at Different Temperatures

Source: Data compiled from the Journal of Chemical Thermodynamics. researchgate.net

The experimental solubility data were successfully correlated using several thermodynamic models, including the modified Apelblat equation, the λh equation, the Wilson model, and the van't Hoff equation. researchgate.net Such models are vital for interpolating and extrapolating solubility data, which is necessary for designing crystallization processes to achieve high purity and yield. Further studies have also investigated the solubility in binary solvent mixtures, such as acetone mixed with various alcohols, providing data crucial for optimizing anti-solvent crystallization methods. researchgate.net

Solubility Behavior in Mixed Solvent Systems

The solubility of 2-Cyano-4-bromomethyl biphenyl, also known as 4'-bromomethyl-2-cyanobiphenyl (B120350) (OTBNBr), has been experimentally determined in various binary solvent mixtures to provide fundamental data for process design and optimization. A notable study investigated the solubility of this compound in mixtures of acetone with ethanol, n-propanol, and n-butanol at temperatures ranging from 278.15 K to 313.15 K under atmospheric pressure.

The experimental results from this research indicated that the solubility of 2-Cyano-4-bromomethyl biphenyl increases with both rising temperature and an increasing mole fraction of acetone in the solvent mixtures. researchgate.net This trend suggests that acetone acts as a good solvent for this compound, and its presence enhances the solvating power of the alcohol-based solvent systems. Understanding this behavior is crucial for selecting appropriate solvent compositions for reaction and crystallization steps.

The mole fraction solubility of 2-Cyano-4-bromomethyl biphenyl in these mixed solvent systems was found to be significant, and the data generated provides a valuable resource for process chemists. Below is an interactive data table summarizing the solubility trends observed in the acetone-ethanol system as an illustrative example.

Solubility of 2-Cyano-4-bromomethyl biphenyl in Acetone-Ethanol Mixtures
Temperature (K)Mole Fraction of AcetoneMole Fraction Solubility (x103)
278.150.2Data Not Available in Snippet
293.150.5Data Not Available in Snippet
313.150.8Data Not Available in Snippet

Note: The table is illustrative. The referenced study contains the complete dataset.

Modeling of Solid-Liquid Equilibria for Crystallization Optimization

To effectively design and optimize crystallization processes for 2-Cyano-4-bromomethyl biphenyl, it is essential to accurately model its solid-liquid equilibria. The experimental solubility data has been correlated with several thermodynamic models to achieve this. The models used include the modified Apelblat equation, the van't Hoff equation, and the CNIBS/R-K model. researchgate.net

These models are crucial for predicting the solubility of the compound at different temperatures and solvent compositions, which is a prerequisite for controlling the crystallization process to obtain the desired crystal size distribution and purity. The modified Apelblat equation, for instance, is a semi-empirical model that is widely used to correlate the solubility of solids in liquids as a function of temperature. The van't Hoff equation relates the change in the equilibrium constant to the change in temperature of a reaction, and in this context, it is used to describe the temperature dependence of solubility.

The correlation of experimental data with these models has shown a good fit, indicating their applicability in predicting the solubility of 2-Cyano-4-bromomethyl biphenyl in the studied solvent systems. researchgate.net Such models are invaluable tools for process simulation and for determining the optimal conditions for crystallization, such as cooling profiles and solvent compositions, to maximize yield and product quality.

Predictive Modeling for Solvent Selection and Process Optimization

Application of Solvent Descriptors and Principal Component Analysis

Principal Component Analysis (PCA) is a powerful statistical technique that can be used to reduce the dimensionality of a large set of solvent properties into a few principal components. This allows for the visualization of relationships between different solvents and can guide the selection of a suitable solvent system for a particular chemical transformation.

In the context of synthesizing 2-Cyano-4-bromomethyl biphenyl, a PCA-based approach could be utilized to map a wide range of potential solvents based on their physicochemical properties, such as polarity, hydrogen bond acidity and basicity, and boiling point. By correlating the positions of solvents on the PCA map with experimental outcomes (e.g., reaction yield or selectivity), it is possible to identify regions of the "solvent space" that are most conducive to the desired reaction. This data-driven approach can accelerate the identification of optimal solvents and reduce the need for extensive empirical screening.

Compiling a list of potential solvents and their relevant physicochemical descriptors.

Performing a PCA on this dataset to generate a 2D or 3D solvent map.

Conducting a limited number of experiments with a diverse set of solvents to sample the map.

Correlating the experimental results with the solvent positions on the PCA map to identify promising regions.

Further exploring solvents within these identified regions to fine-tune the reaction conditions.

Development of Predictive Models for Reaction Yield and Selectivity

Beyond solvent selection, predictive modeling can be extended to develop quantitative structure-activity relationship (QSAR) or other machine learning models to predict reaction yield and selectivity for the synthesis of 2-Cyano-4-bromomethyl biphenyl. These models are built by correlating a set of molecular descriptors of the reactants, reagents, and solvents with the observed experimental outcomes.

For the synthesis of 2-Cyano-4-bromomethyl biphenyl, which often involves the bromination of 4'-methyl-2-cyanobiphenyl, a predictive model could be developed to understand how different reaction parameters influence the formation of the desired product versus potential byproducts. The inputs to such a model could include:

Substrate descriptors: Electronic and steric properties of the starting material.

Reagent descriptors: Type and concentration of the brominating agent and radical initiator.

Solvent descriptors: As discussed in the PCA section.

Process parameters: Temperature, reaction time, and reactant ratios.

By training a model on a dataset of experimental results, it becomes possible to predict the yield and selectivity for new, untested reaction conditions. This predictive capability can significantly accelerate process development by allowing for in-silico screening of a vast number of potential experimental setups, thereby focusing laboratory efforts on the most promising candidates. While specific predictive models for the synthesis of 2-Cyano-4-bromomethyl biphenyl are proprietary to the manufacturers, the development and application of such models are a standard practice in modern process chemistry for optimizing the production of valuable pharmaceutical intermediates.

Impurity Profiling and Control in Pharmaceutical Manufacturing

Identification and Regulatory Aspects as a Potential Genotoxic Impurity

The identification of substances that can potentially damage DNA is a critical step in ensuring drug safety. 2-Cyano-4'-bromo methyl biphenyl (B1667301) falls into this category due to specific structural alerts within its molecule.

2-Cyano-4'-bromo methyl biphenyl is classified under Regulation (EC) No 1272/2008 as "Germ cell mutagenicity, Category 2," with the hazard statement H341: "Suspected of causing genetic defects." tcichemicals.com This classification is significant as it flags the compound as a potential mutagen. The structural feature responsible for this classification is the bromo-methyl group, which acts as a primary alkyl halide. Such groups are known structural alerts for genotoxicity because they can react with nucleophilic sites in DNA, potentially leading to mutations. nih.gov

International Council for Harmonisation (ICH) guidelines provide a framework for controlling these impurities. A key concept is the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake for any unstudied chemical with a known structure that is not a significant carcinogen. For genotoxic impurities, the TTC is set at a conservative value of 1.5 µg per person per day, which is considered to be associated with an acceptable lifetime cancer risk (less than 1 in 100,000). europa.eu Regulatory authorities mandate that the levels of PGIs in active pharmaceutical ingredients (APIs) must be controlled to be as low as reasonably practicable (ALARP) and not to exceed the limit derived from the TTC. europa.eu

Quantifying 2-Cyano-4'-bromo methyl biphenyl at trace levels within an API presents several analytical challenges. researchgate.net The primary difficulty is achieving the required sensitivity to detect the impurity at or below the stringent limits derived from the TTC. nih.gov The concentration of the impurity is often minuscule compared to the high concentration of the API, which can cause significant matrix interference, obscuring the impurity's signal during analysis. researchgate.netthermofisher.com

Furthermore, the inherent reactivity of genotoxic impurities like 2-Cyano-4'-bromo methyl biphenyl can lead to instability in solution, making reproducible and accurate measurement difficult. researchgate.net Selecting an appropriate analytical technique and optimizing it to be highly selective—to distinguish the impurity from the API and other related substances—and sensitive enough to meet regulatory limits is a significant hurdle for analytical chemists. thermofisher.com

Analytical Methodologies for Quantitative Determination in Pharmaceutical Intermediates

To address the challenges of trace-level analysis, robust and validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

A specific and sensitive isocratic HPLC method with UV detection has been successfully developed and validated for the quantitative determination of 2-Cyano-4'-bromo methyl biphenyl in Irbesartan (B333). innovareacademics.inresearchgate.net The validation, performed according to ICH guidelines, confirmed that the method is specific, sensitive, linear, precise, and accurate for its intended purpose. innovareacademics.in Key parameters of a validated method are detailed in the table below. innovareacademics.in

ParameterHPLC-UV Method for 2-Cyano-4'-bromo methyl biphenyl
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 3.2) : Acetonitrile (B52724) (60:40 v/v)
Flow Rate 1.5 ml/min
Column Temperature 40 °C
UV Detection Wavelength 258 nm
Limit of Detection (LOD) 0.167 µg/g
Limit of Quantification (LOQ) 0.506 µg/g
Accuracy (Recovery) 98.34% to 103.46%
Linearity (Correlation Coefficient) 0.9999
Table 1: Chromatographic Conditions and Validation Summary for a Developed HPLC-UV Method. innovareacademics.in

The specificity of the method ensures that the peak corresponding to the impurity is well-resolved from the main API peak and other potential impurities, with one study noting a retention time of approximately 47.5 minutes for the impurity. innovareacademics.inresearchgate.net

Achieving the necessary sensitivity and selectivity for PGI analysis requires careful optimization of the analytical method. synthinkchemicals.com

Strategies to Enhance HPLC-UV Performance:

Wavelength Selection: The UV detection wavelength is chosen to maximize the response of the impurity while minimizing interference from the API. For 2-Cyano-4'-bromo methyl biphenyl, 258 nm has been found to be optimal. innovareacademics.in

Chromatographic Conditions: Adjusting the mobile phase composition, pH, column type, and temperature can significantly improve the separation (selectivity) and peak shape, which in turn enhances sensitivity. synthinkchemicals.com

Column Technology: Using columns with smaller particle sizes or superficially porous particles can increase column efficiency, leading to narrower, taller peaks and thus greater sensitivity. sigmaaldrich.com

System Optimization: Minimizing the HPLC system's dead volume by using smaller internal diameter tubing and detector flow cells can reduce peak broadening and improve sensitivity. sigmaaldrich.com

For impurities that are difficult to detect with UV or when higher sensitivity is required, more advanced detection techniques are employed. Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, allowing for confident quantification at much lower levels than HPLC-UV. researchgate.netsynthinkchemicals.comresearchgate.net

Mitigation Strategies for Impurity Formation during Synthesis

Key process-related impurities that must be controlled include the unreacted starting material (2-Cyano-4'-methylbiphenyl) and the over-brominated by-product, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is also a potential genotoxic impurity. researchgate.netchemicalbook.com

Control Strategies in Synthesis:

Stoichiometric Control: Carefully controlling the molar ratio of the brominating agent to the starting material is crucial. Using an excess of the brominating agent can lead to the formation of the dibromomethyl impurity, while using too little can result in incomplete conversion and high levels of residual starting material. google.comgoogleapis.com

Choice of Brominating Agent: Different brominating agents can be used, such as elemental bromine or N-bromosuccinimide (NBS). The choice can impact the reaction's selectivity and safety profile. google.com

Reaction Conditions: Optimizing reaction temperature, time, and the type of radical initiator can maximize the yield of the desired product while minimizing the formation of by-products. google.comgoogleapis.com

Solvent Selection: The choice of solvent can influence reaction outcomes. For pharmaceutical synthesis, toxic solvents like carbon tetrachloride are avoided in favor of safer alternatives. chemicalbook.com

Purification: Effective purification steps, such as recrystallization after the reaction, are essential to remove residual starting materials and by-products to achieve the required purity for the intermediate. chemicalbook.com

One patented method highlights a process that limits the formation of the 4'-(dibromomethyl)-[1,1'-biphenyl]-2'-carbonitrile impurity to less than 0.2% by controlling the reaction conditions. google.comgoogleapis.com

ParameterControl StrategyRationale
Starting Material Purity Use high-purity 2-Cyano-4'-methylbiphenyl (B41195). patsnap.comgoogle.comPrevents carry-over of impurities into the final intermediate.
Brominating Agent Precise control of stoichiometry (e.g., NaBrO₃/NaHSO₃). google.comgoogleapis.comMinimizes formation of over-brominated by-products like the dibromo impurity.
Reaction Temperature Maintain optimal temperature (e.g., 15°C). google.comgoogleapis.comControls reaction rate and selectivity, reducing by-product formation.
Solvent Use appropriate solvents like ethyl acetate (B1210297) or methylcyclohexane. google.comgoogleapis.comEnsures good solubility and reaction environment while adhering to safety and regulatory standards.
Post-Reaction Workup Filtration and washing of the precipitated product. google.comgoogleapis.comRemoves soluble impurities and unreacted reagents.
Table 2: Mitigation and Control Strategies during the Synthesis of 2-Cyano-4'-bromo methyl biphenyl. google.comgoogleapis.compatsnap.comgoogle.com

By implementing these control strategies, manufacturers can ensure that 2-Cyano-4'-bromo methyl biphenyl is produced with high purity and that the levels of related genotoxic impurities are kept below the stringent regulatory thresholds.

Process Modifications to Minimize By-product Generation

The primary synthesis route to 2-Cyano-4'-bromomethylbiphenyl involves the bromination of 2-Cyano-4'-methylbiphenyl. chemicalbook.compatsnap.com A significant by-product of this reaction is the dibrominated species, 4'-(dibromomethyl)[1,1'-biphenyl]-2-carbonitrile, which can complicate purification and reduce the yield of the desired monobromo-product. google.comnih.gov Research and process development have focused on modifying reaction conditions to enhance selectivity and minimize the formation of this and other impurities.

Key process modifications include the careful selection of the brominating agent, solvent, catalyst (radical initiator), and reaction temperature.

Brominating Agent and Reaction Conditions: Initially, methods using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or 1,2-dichloroethane (B1671644) with initiators such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) were common. google.comprepchem.com However, these methods often suffered from the use of hazardous solvents and relatively high costs. patsnap.com Moreover, the formation of the dibromo by-product could be significant, lowering the selectivity to 85-90%. google.com

A more industrially advantageous approach utilizes liquid bromine (Br₂) as the brominating agent, which is less expensive. google.com By carefully controlling the molar ratio of Br₂ to the starting material (2-Cyano-4'-methylbiphenyl) and using specific radical initiators, a high selectivity (90-95%) for the desired monobromo product can be achieved. google.com For instance, using Br₂ in a halogenated hydrocarbon solvent with a radical initiator like 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) at controlled temperatures (0° to 100° C) significantly improves yield and purity. google.com

Another innovative approach involves using dibromohydantoin as the brominating agent in tetrachloroethylene (B127269), which avoids the use of more hazardous solvents like carbon tetrachloride. patsnap.com This method, combined with a phase-transfer catalyst, demonstrates high yields and product purity. patsnap.com Furthermore, the use of an oxidant, such as sodium bromate, in conjunction with bromine can improve the process. The oxidant regenerates bromine from the hydrogen bromide by-product, which prevents reaction inhibition and allows the use of smaller amounts of bromine, thus reducing the formation of the dibromo by-product. google.com

The table below summarizes various process modifications and their impact on minimizing by-product generation.

Starting MaterialBrominating AgentCatalyst/InitiatorSolventReaction ConditionsPurity/YieldKey By-product MinimizedReference
2-Cyano-4'-methylbiphenylN-BromosuccinimideDibenzoyl Peroxide1,2-DichloroethaneReflux for 4hNot specifiedDibromo-product prepchem.com
2-Cyano-4'-methylbiphenylDibromohydantoinBenzyltriethylammonium bromideTetrachloroethylene60-110°C, 8h99.1% content, 82.3% yieldNot specified patsnap.com
2-Cyano-4'-methylbiphenylDibromohydantoinCetyltrimethylammonium bromideTetrachloroethylene60-120°C, 4h99.2% content, 85.5% yieldNot specified patsnap.com
2-Cyano-4'-methylbiphenylBr₂2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene (B1197577) dichlorideNot specified99.0% LC purity, 89.4% yieldDibromo-product google.com
2-Cyano-4'-methylbiphenylBr₂Sodium Bromate (Oxidant) & 2,2'-azobis(2-methylbutyronitrile)Monochlorobenzene70-80°C78% yieldDibromo-product google.com

Advanced Purification Techniques for Impurity Removal (e.g., Recrystallization, Chromatography)

Following the synthesis, purification steps are crucial to remove any remaining by-products, unreacted starting materials, and other process-related impurities to achieve the high purity required for pharmaceutical intermediates.

Recrystallization: Recrystallization is a widely employed and effective technique for purifying solid 2-Cyano-4'-bromomethylbiphenyl. The choice of solvent is critical for successful purification, as it must effectively dissolve the compound at higher temperatures and allow for selective crystallization of the pure product upon cooling, leaving impurities behind in the mother liquor.

Several solvent systems have been reported to effectively purify 2-Cyano-4'-bromomethylbiphenyl. For example, after synthesis using Br₂, the crude product can be recrystallized from a mixture of ethylene dichloride and n-heptane to achieve a liquid chromatography (LC) purity of 99.0%. google.com Other effective solvents for recrystallization include ethanol, methanol, isopropanol, and isopropyl ether. chemicalbook.compatsnap.com The selection of the recrystallization solvent depends on the specific impurity profile of the crude product.

The table below details various recrystallization methods used for the purification of 2-Cyano-4'-bromomethylbiphenyl.

Crude Product Source (Synthesis Method)Recrystallization Solvent(s)Achieved PurityReference
Bromination with Br₂Ethylene dichloride / n-heptane99.0% (LC Purity) google.com
Bromination with DibromohydantoinEthanol99.1% patsnap.com
Bromination with DibromohydantoinMethanol99.2% patsnap.com
Bromination with DibromohydantoinIsopropanol99.3% patsnap.com
Bromination with DibromohydantoinIsopropyl ether90% chemicalbook.com

Chromatography: For the detection and quantification of trace-level impurities, particularly potential genotoxic impurities (GTIs), highly sensitive analytical techniques are required. researchgate.net High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose. nih.govresearchgate.net

An HPLC method has been developed and validated for the quantitative determination of 2-Cyano-4'-bromomethylbiphenyl as a genotoxic impurity in irbesartan drug substances. researchgate.net This method utilizes a C18 column with UV detection, demonstrating high sensitivity with a limit of detection (LOD) and limit of quantification (LOQ) of 0.167 µg/g and 0.506 µg/g, respectively. researchgate.net

Similarly, a sensitive LC-MS/MS method was developed for the determination of potential genotoxic impurities, including 2-Cyano-4'-bromomethylbiphenyl and the 4'-(dibromomethyl)[1,1'-biphenyl]-2-carbonitrile by-product, in telmisartan. nih.gov These chromatographic methods are essential for quality control, ensuring that the level of such impurities in the final API is below the stringent limits set by regulatory authorities. nih.govresearchgate.net While primarily used for analysis, chromatographic techniques can also be adapted for preparative-scale purification if required, although recrystallization is often more economically viable for bulk production.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Functional Group Selectivity

The synthesis of 2-Cyano-4'-bromomethylbiphenyl typically involves two main steps: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl (B1667301) core, followed by a bromination reaction. researchgate.netprepchem.com Research into novel catalytic systems is aimed at improving efficiency, selectivity, and sustainability for both transformations.

The Suzuki-Miyaura coupling traditionally relies on palladium (Pd) catalysts. researchgate.netairitilibrary.com While effective, efforts are being made to develop more cost-effective and environmentally friendly alternatives. A significant area of research is the development of nanocatalysts and heterogeneous catalysts, which offer advantages like high stability, reusability, and ease of separation from the reaction mixture. researchgate.netdrpress.org For instance, palladium nanoparticles supported on materials like metal-organic frameworks (MOFs) have demonstrated excellent catalytic activity and stability in Suzuki coupling reactions for synthesizing sartan intermediates. researchgate.net

Another research thrust is the exploration of alternative metals to replace palladium. Nickel (Ni)-based catalysts are showing promise as a more abundant and less expensive option. researchgate.net Recent studies have focused on developing heterogeneous nickel catalysts, such as those derived from biomass waste, which can operate efficiently with low catalyst loading and without the need for expensive ligands. researchgate.net

The subsequent bromination of 2-cyano-4'-methylbiphenyl (B41195) to yield the final product also presents opportunities for catalytic innovation. Traditional methods often use N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. google.comprepchem.com Newer methods are exploring photobromination using LED light and alternative brominating agents like dibromohydantoin, which can lead to higher yields and purity under milder conditions. chemicalbook.com

The table below summarizes some of the catalytic systems being explored.

Reaction StepCatalyst TypeExamplesKey Advantages
Suzuki-Miyaura Coupling Heterogeneous Palladium NanocatalystPd@TMU-17-NH2-Glu-MlaHigh yield, stability, reusability, mild reaction conditions. researchgate.net
Heterogeneous Nickel CatalystNi/PiNe (from pine needles)Uses abundant metal, low catalyst loading, ligand-free, sustainable. researchgate.net
Traditional Homogeneous PalladiumPd(dppf)Cl₂, Pd(OAc)₂/PPh₃Well-established, high yields but catalyst can be expensive and difficult to remove. nih.gov
Bromination PhotochemicalLED light with DibromohydantoinHigh yield and purity, milder conditions. chemicalbook.com
Radical InitiatedN-Bromosuccinimide (NBS) with Benzoyl PeroxideTraditional method, effective but can be less selective. google.comprepchem.com

Future work will likely focus on catalysts that allow for the translocation of functional groups, such as the cyano group, to create novel structural analogs. researchgate.netnih.gov This could open pathways to new molecules with unique properties. nih.gov

Development of Continuous Flow Processes for Scalable and Sustainable Synthesis

The pharmaceutical industry is increasingly shifting from traditional batch manufacturing to continuous flow processes. pharmafeatures.comresearchgate.net This paradigm shift offers numerous advantages, including enhanced safety, improved heat and mass transfer, better process control, reduced waste, and greater scalability. mdpi.combeilstein-journals.org

The synthesis of 2-Cyano-4'-bromomethylbiphenyl is a prime candidate for adaptation to a continuous flow setup. A continuous process would integrate the key reaction steps, such as the Suzuki coupling and bromination, into a seamless, automated workflow. mdpi.combeilstein-journals.org This eliminates the need for isolating and purifying intermediates between steps, which saves time, reduces solvent usage, and minimizes manual handling of potentially hazardous materials. mdpi.com

Recent advancements have demonstrated the feasibility of continuous flow for individual steps in sartan synthesis. mdpi.com For example, a continuous-flow procedure for the preparation of a related intermediate showcased high conversion and selectivity with significantly reduced reaction times compared to batch methods. mdpi.com Patents have also been filed for continuous reaction systems specifically for producing sartan biphenyls. google.com

The implementation of continuous flow manufacturing for 2-Cyano-4'-bromomethylbiphenyl would rely on several key technologies:

Microreactors and Packed-Bed Reactors: These allow for precise control over reaction conditions and efficient mixing.

Process Analytical Technology (PAT): In-line monitoring tools are essential for real-time quality control. pharmafeatures.com

Automated Pumping Systems: Precise delivery of reagents into the reactor system is crucial for consistency. beilstein-journals.org

A comparison of batch versus continuous processing highlights the potential benefits.

FeatureBatch ProcessingContinuous Flow Processing
Operation Discrete steps with manual intervention. pharmafeatures.comIntegrated, seamless flow. pharmafeatures.com
Process Control Challenging to maintain consistency.Real-time monitoring and control. pharmafeatures.com
Efficiency Longer production timelines, downtime between steps. beilstein-journals.orgReduced production time, optimized resource use. mdpi.com
Safety Higher risk with large volumes of hazardous materials.Smaller reaction volumes, better containment. researchgate.net
Sustainability Higher potential for waste and energy consumption.More resource-efficient, lower carbon footprint. pharmafeatures.com

Future research will focus on developing a fully integrated, end-to-end continuous process for the synthesis of 2-Cyano-4'-bromomethylbiphenyl and its subsequent conversion to sartan APIs, contributing to a more sustainable and competitive pharmaceutical manufacturing industry. rsc.org

Investigation of Diverse Applications beyond Pharmaceutical Intermediates

While 2-Cyano-4'-bromomethylbiphenyl is primarily known for its role in synthesizing angiotensin II receptor antagonists, the unique biphenyl structure suggests potential applications in other fields. nih.govwikipedia.org The biphenyl moiety itself is a versatile scaffold found in various materials and functional molecules. biosynce.com

Potential areas for investigation include:

Materials Science: Biphenyl derivatives are used in the production of polymers and liquid crystals. wikipedia.orgbiosynce.com The specific functional groups on 2-Cyano-4'-bromomethylbiphenyl could be leveraged to create polymers with tailored properties or as a component in liquid crystal displays (LCDs). wikipedia.org The cyanobiphenyl group is a known component in commercial liquid crystal mixtures. wikipedia.org

Agrochemicals: Biphenyl itself has been used as a fungicide, particularly for preserving citrus fruits. nih.govnih.gov Substituted biphenyls could be explored for the development of new crop protection products. wikipedia.org

Dye Synthesis: The aromatic nature of the biphenyl structure makes it a suitable backbone for dyes and optical brighteners. nih.govwikipedia.orgbiosynce.com The cyano and bromomethyl groups offer reactive handles for further chemical modification to produce a range of chromophores.

Organic Synthesis: Beyond its use in sartan synthesis, it can serve as a building block for other complex organic molecules. The reactive bromomethyl group and the cyano group allow for a variety of chemical transformations. chemicalbook.com Halogenated benzonitriles have also been utilized in protein-binding studies. atompharma.co.in

It is important to note that some biphenyl compounds, such as polychlorinated biphenyls (PCBs), have been identified as environmental pollutants and their use is now heavily restricted. epa.gov Any new application would require thorough toxicological and environmental impact assessments. nih.gov

Advanced In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring

The move towards more controlled and optimized chemical manufacturing, particularly in continuous flow systems, necessitates advanced analytical methods for real-time monitoring. americanpharmaceuticalreview.com Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comnumberanalytics.com

For the synthesis of 2-Cyano-4'-bromomethylbiphenyl, several in-situ spectroscopic techniques are invaluable:

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR probes can be inserted directly into a reaction vessel or flow reactor to monitor the concentration of reactants, intermediates, and products in real-time. mt.comamericanpharmaceuticalreview.com By tracking specific vibrational bands corresponding to key functional groups (e.g., the nitrile C≡N stretch, C-Br bond), chemists can gain insights into reaction kinetics, identify intermediates, and determine reaction endpoints. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Raman Spectroscopy: Raman is another powerful vibrational spectroscopy technique that is complementary to FTIR. rsc.org It is particularly well-suited for monitoring reactions in aqueous or solvent-heavy environments and for studying crystalline forms (polymorphs), which can be critical in the final crystallization step of the product. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of benchtop and flow NMR spectroscopy has made it possible to use this highly structure-sensitive technique for online reaction monitoring. rsc.org It can provide detailed information about the conversion of starting materials and the formation of products and byproducts, aiding in rapid process optimization. rsc.org

The integration of these PAT tools provides a continuous stream of data that can be used to ensure the process remains within its desired operating parameters, leading to consistent product quality and improved safety. americanpharmaceuticalreview.comnumberanalytics.com

PAT TechniqueInformation ProvidedApplication in Synthesis of 2-Cyano-4'-bromomethylbiphenyl
In-situ FTIR Real-time concentration of reactants, intermediates, and products; reaction kinetics. mt.comamericanpharmaceuticalreview.comMonitoring the disappearance of the 2-cyano-4'-methylbiphenyl starting material and the appearance of the brominated product.
In-situ Raman Polymorphic form analysis, reaction progress in various media. americanpharmaceuticalreview.comrsc.orgEnsuring the correct crystalline form of the product is obtained during crystallization.
Flow NMR Detailed structural information, quantification of components. rsc.orgVerifying the structure of the biphenyl product and quantifying impurities in the flow stream.

By leveraging these advanced analytical techniques, researchers can accelerate the development of more robust, efficient, and sustainable manufacturing processes for 2-Cyano-4'-bromomethylbiphenyl. rsc.org

Q & A

Q. How to interpret conflicting melting point data (e.g., 125–128°C vs. 130°C) across literature sources?

  • Methodological Answer :
  • Purity Assessment : DSC analysis differentiates between pure compound and eutectic mixtures.
  • Polymorphism Screening : XRPD identifies crystalline forms (e.g., monoclinic vs. orthorhombic).
  • Method Reproducibility : Standardize heating rates and sample preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.